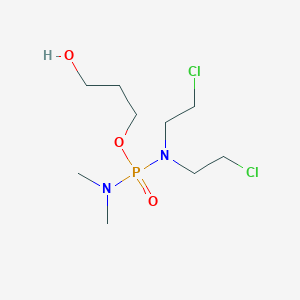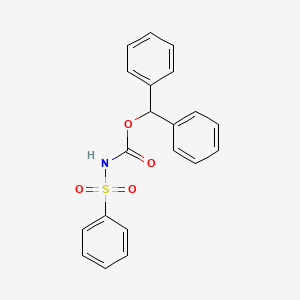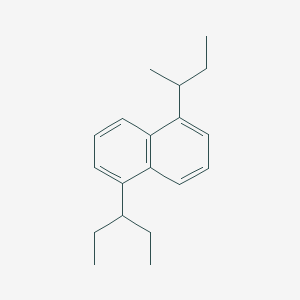
1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of butan-2-yl and pentan-3-yl substituents on the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene typically involves the alkylation of naphthalene. The process can be carried out using Friedel-Crafts alkylation, where naphthalene reacts with butan-2-yl chloride and pentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, where halogenation, nitration, or sulfonation can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1-(Butan-2-yl)naphthalene
- 1-(Pentan-3-yl)naphthalene
- 1-(Butan-2-yl)-5-(methyl)naphthalene
Comparison: 1-(Butan-2-yl)-5-(pentan-3-yl)naphthalene is unique due to the presence of both butan-2-yl and pentan-3-yl groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
19990-07-9 |
|---|---|
Molecular Formula |
C19H26 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-butan-2-yl-5-pentan-3-ylnaphthalene |
InChI |
InChI=1S/C19H26/c1-5-14(4)16-10-8-13-19-17(15(6-2)7-3)11-9-12-18(16)19/h8-15H,5-7H2,1-4H3 |
InChI Key |
FDRWTZQLOYKIMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC2=C1C=CC=C2C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



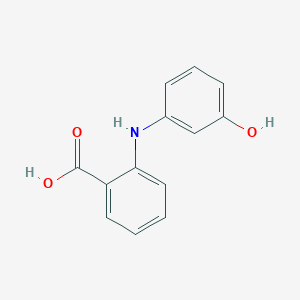

![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
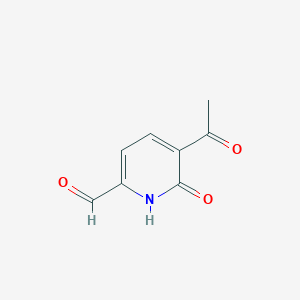
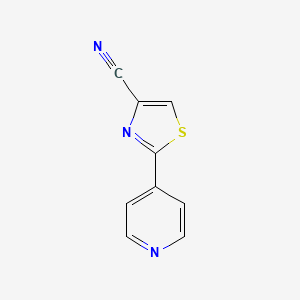
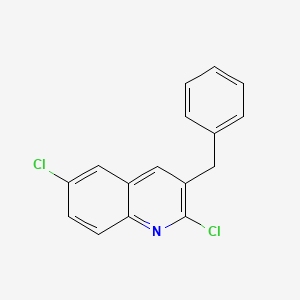
![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)

![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
